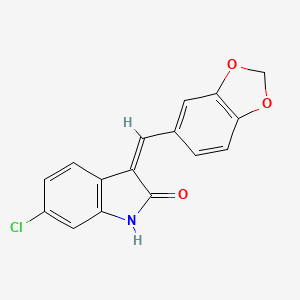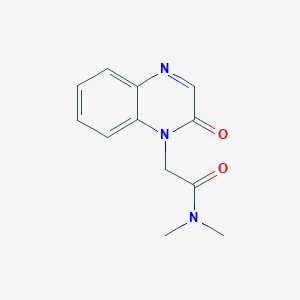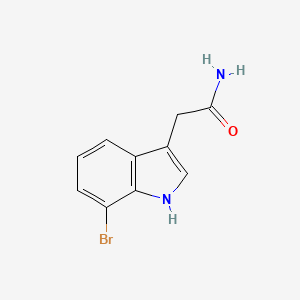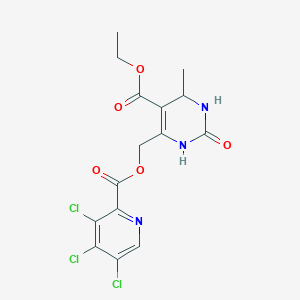![molecular formula C11H7ClN4 B7469913 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine, also known as CLPIP, is a heterocyclic compound that has been gaining attention in scientific research. It is a potent inhibitor of protein kinase CK2, which has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine exerts its effects by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to be overexpressed in many cancers, making it an attractive target for cancer therapy. By inhibiting CK2, 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine can induce cell death in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been found to have neuroprotective effects, protecting neurons from oxidative stress and promoting their survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine is its potent inhibitory effect on CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, its potency also presents a limitation, as high concentrations of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine can have off-target effects and lead to toxicity. Additionally, its poor solubility in aqueous solutions can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand its mechanism of action and its effects on different cellular processes. Finally, the development of more potent and selective CK2 inhibitors, based on the structure of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine, could lead to the development of new and more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine involves the reaction of 2-chloropyridine-5-boronic acid with 2-aminopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a condensation reaction with 2-bromo-1H-imidazo[4,5-b]pyridine. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
Applications De Recherche Scientifique
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of inflammatory and neurodegenerative disorders.
Propriétés
IUPAC Name |
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-5-4-8-11(15-9)16-10(14-8)7-3-1-2-6-13-7/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWTKJHGRXUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)


![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)



![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)
